

# Boc- -Phenylalanine Aldehyde: Technical Identity & Synthesis Guide

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## Compound of Interest

Compound Name: *Boc-(R)-3-Amino-3-phenylpropanal*

CAS No.: *212560-65-1*

Cat. No.: *B1278878*

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## Executive Summary

Boc-

-phenylalanine aldehyde (N-Boc-3-amino-3-phenylpropanal) is the aldehyde derivative of the -amino acid isomer of phenylalanine. Unlike its -amino acid counterpart (Boc-Phe-al), this compound places the amino group at the -position (C3), creating a unique scaffold for -peptide synthesis and transition-state mimetics.

This aldehyde is notoriously unstable, prone to racemization and oxidation. It is rarely isolated as a long-term stock item but is instead generated in situ or used immediately after purification. This guide clarifies its ambiguous nomenclature and provides validated protocols for its preparation.

## Nomenclature & Synonyms

The term "

-phenylalanine" is chemically specific but often confused with "homophenylalanine" in drug development contexts. The table below establishes the strict chemical identity for 3-amino-3-phenylpropanal.

### Core Identity Table

Category	Primary Identifier / Synonym
Common Name	Boc- -phenylalanine aldehyde
IUPAC Name	tert-Butyl N-(3-oxo-1-phenylpropyl)carbamate
Systematic Name	(3-Oxo-1-phenylpropyl)carbamic acid tert-butyl ester
Chemical Formula	C H NO
Molecular Weight	249.31 g/mol
CAS Registry	374725-03-8 (Racemic) 212560-65-1 ((R)-isomer)
SMILES	<chem>CC(C)(C)OC(=O)NC(CC=O)c1ccccc1</chem>

### Critical Disambiguation

Researchers must distinguish this compound from two structurally related aldehydes often used in similar proteolytic inhibition studies:

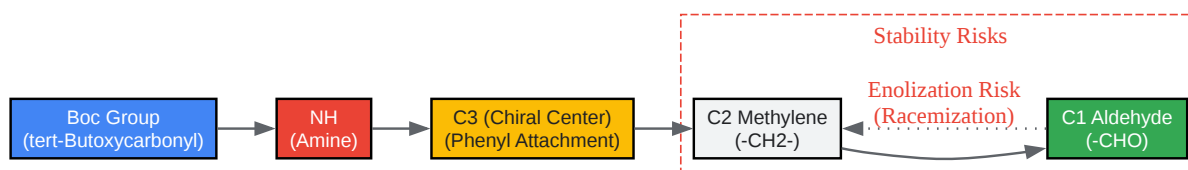
- Boc-Phenylalaninal ( -isomer):

- Structure: 2-(Boc-amino)-3-phenylpropanal.
- Difference: Amino group is on C2. Derived from natural L-Phe.
- Boc-Homophenylalaninal:
  - Structure: tert-butyl (1-benzyl-3-oxopropyl)carbamate.
  - Difference: Chain extended by one methylene group (-CH<sub>2</sub>) between the -carbon and the phenyl ring. Often called "Boc-homo-Phe-al" in older literature.

## Structural Analysis & Chemical Properties

The aldehyde functionality at C1 renders the C2 proton highly acidic (alpha to a carbonyl), making the compound susceptible to epimerization, particularly under basic conditions.

## Structural Diagram



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Figure 1: Structural connectivity of Boc-

-Phe-al highlighting the C2 position prone to enolization.[1][2][3]

## Synthesis Protocols

Due to stability concerns, commercial sourcing is often unreliable. The two standard methods for generating high-purity Boc-

-Phe-al are the Oxidation of the Alcohol (Method A) and the Reduction of the Weinreb Amide (Method B).

## Method A: Dess-Martin Periodinane (DMP) Oxidation

Best for: Small-scale synthesis preserving stereochemistry.

- Precursor: Boc-phenylalaninol (derived from reduction of Boc-Phe-OH).
- Reagents: Dess-Martin Periodinane (1.1 eq), NaHCO<sub>3</sub> (5 eq), DCM (anhydrous).
- Protocol:
  - Dissolve Boc-phenylalaninol in anhydrous DCM at 0°C.
  - Add solid NaHCO<sub>3</sub> followed by DMP.
  - Stir at 0°C -> RT for 1-2 hours. Monitor by TLC (stain with 2,4-DNP; aldehyde appears yellow/orange).
  - Quench: Add saturated Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>/NaHCO<sub>3</sub> (1:1) to destroy excess oxidant.

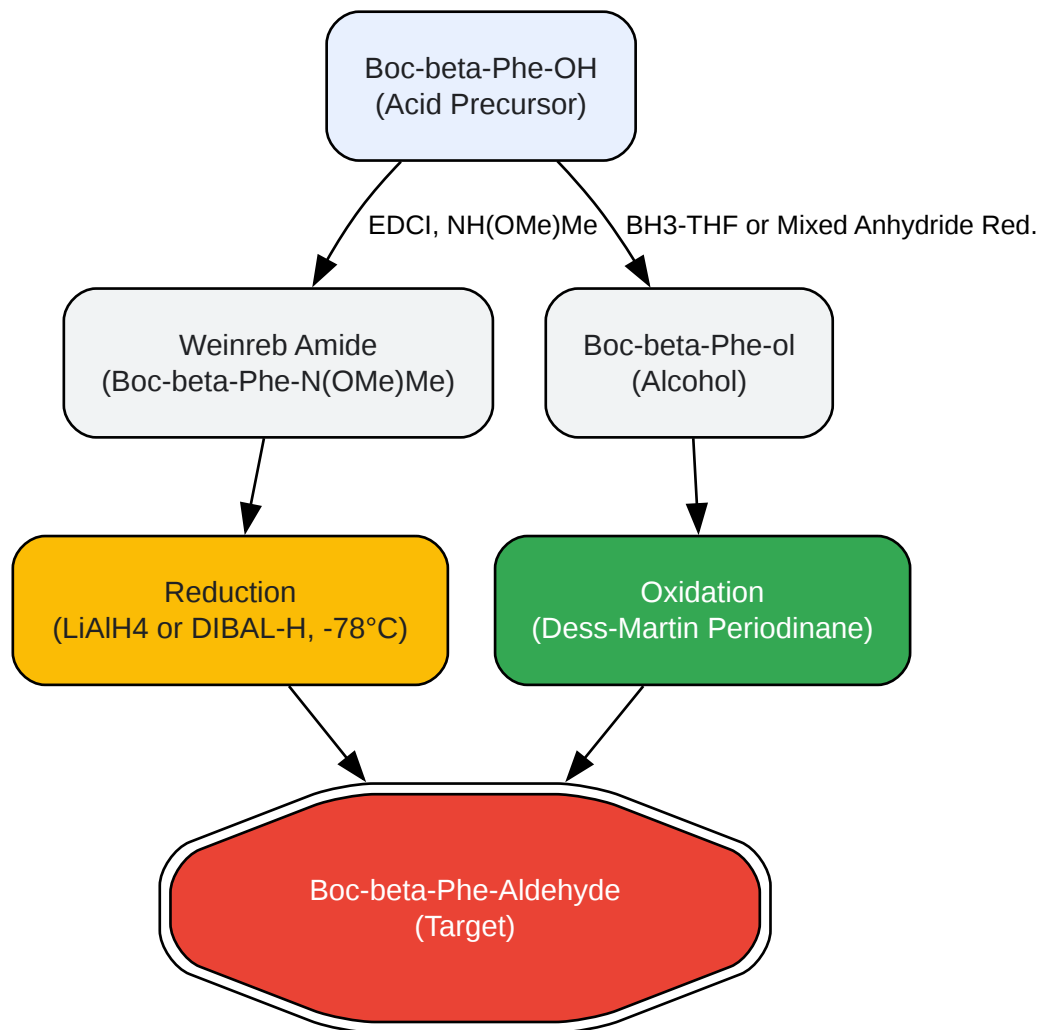
- Workup: Extract with DCM, dry over MgSO<sub>4</sub>, concentrate in vacuo.
- Purification: Flash chromatography on silica (Hexane/EtOAc). Note: Silica is slightly acidic; minimize contact time to prevent Boc cleavage or degradation.

## Method B: Weinreb Amide Reduction

Best for: Scale-up and direct conversion from the acid.

- Precursor: Boc-  
-Phe-N(OMe)Me (Weinreb Amide).
- Reagents: LiAlH<sub>4</sub>  
(Lithium Aluminum Hydride) or DIBAL-H.
- Protocol:
  - Cool a solution of the Weinreb amide in dry THF to -78°C.
  - Add LiAlH<sub>4</sub>  
(1.0 M in THF, 1.2 eq) dropwise over 20 mins.
  - Stir at -78°C for 30-60 mins. Do not let warm above -40°C to avoid over-reduction to the alcohol.
  - Quench: Carefully add solid Na<sub>2</sub>SO<sub>4</sub>·10H<sub>2</sub>O or EtOAc at -78°C, then warm to RT.
  - Workup: Filter through Celite, concentrate.

## Synthesis Workflow Diagram



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Figure 2: Dual pathways for the synthesis of Boc-phenylalanine aldehyde.

## Applications in Drug Development Protease Inhibitor Design

Boc-

-Phe-al serves as a transition-state analog. The aldehyde group reacts with the active site serine or cysteine of a protease to form a reversible hemiacetal or thiohemiacetal adduct.

- Mechanism: The tetrahedral intermediate mimics the transition state of peptide bond hydrolysis.
- Specificity: The  
  
-phenyl ring provides hydrophobic interactions with the S1 or S1' pockets of enzymes like Chymotrypsin or HIV Protease.

## Reductive Amination

The aldehyde is frequently used to synthesize reduced peptide bonds (

[CH

NH]). Reacting Boc-

-Phe-al with an amino acid ester followed by NaCNBH

reduction yields a backbone modified peptide resistant to enzymatic cleavage.

## Handling & Stability Specifications

- Storage: Store at -20°C or lower.
- Atmosphere: Strictly under Argon or Nitrogen. Oxygen exposure rapidly converts the aldehyde to the carboxylic acid.
- Solubility: Soluble in DCM, THF, Ethyl Acetate, and Methanol.
- Shelf Life: < 1 month (purified). It is recommended to store the alcohol or Weinreb amide precursor and generate the aldehyde immediately before use.

## References

- Chemical Identity: PubChem.[1] Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. CID 15087934.[1] [Link](#)
- Synthesis (Oxidation): Myers, A. G., et al. "Synthesis of highly epimerizable N-protected alpha-amino aldehydes." Journal of the American Chemical Society. [Link](#) (General protocol adaptation for sensitive aldehydes).

- Synthesis (Weinreb): Fehrentz, J. A., & Castro, B. "An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids." *Synthesis*, 1983(8), 676-678. [Link](#)
- Application: Benedetti, F., et al. "Synthesis of beta-amino acid aldehydes as transition state inhibitors." *Bioorganic & Medicinal Chemistry Letters*.

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## Sources

- 1. [Tert-butyl N-\(3-oxo-1-phenylpropyl\)carbamate | C<sub>14</sub>H<sub>19</sub>NO<sub>3</sub> | CID 15087934 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [beilstein-journals.org \[beilstein-journals.org\]](#)
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